molecular formula C16H19ClN2OS B2768145 N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1216895-02-1

N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2768145
CAS RN: 1216895-02-1
M. Wt: 322.85
InChI Key: MXECHDSUXOVMOH-UHFFFAOYSA-N
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Description

N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-2-(thiophen-2-yl)acetamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway and is involved in the activation and proliferation of B-cells. Inhibition of BTK has been shown to be effective in treating various B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Scientific Research Applications

Learning and Memory Facilitation

One study focused on the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride, exploring its effects on learning and memory in mice. The compound demonstrated facilitation in learning and memory among the subjects, indicating potential for cognitive enhancement applications (Jiang Jing-ai, 2006).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Another study developed new chemical entities with potential anticancer, anti-inflammatory, and analgesic properties. Specifically, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized, and among them, compound 3c exhibited notable anticancer, anti-inflammatory, and analgesic activities, suggesting its potential as a therapeutic agent (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2014).

Anti-histaminic Activity

Research into para-substituted acetophenone Mannich bases, including compounds structurally similar to the one of interest, showed marked anti-histaminic activity in various test models. This suggests their potential utility in developing treatments for allergic reactions and related conditions (S. Chaturvedi, G. Patnaik, B. Dhawan, 1982).

Cholinesterase Inhibition

A study on new synthetic 1,2,4-triazole derivatives, including compounds with similar structural features, evaluated their cholinesterase inhibition potential. These compounds showed moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting their relevance in researching treatments for diseases like Alzheimer's (N. Riaz, M. Iftikhar, et al., 2020).

Herbicide Analysis and Degradation

Investigations into the detection and analysis of herbicides and their degradates in natural water have included studies on chloroacetamide herbicides. These studies contribute to understanding the environmental impact and degradation pathways of such compounds, potentially informing environmental protection and pollution mitigation strategies (L. Zimmerman, R. Schneider, E. Thurman, 2002).

properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2OS/c1-19(2)15(13-7-3-4-8-14(13)17)11-18-16(20)10-12-6-5-9-21-12/h3-9,15H,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXECHDSUXOVMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)CC1=CC=CS1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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